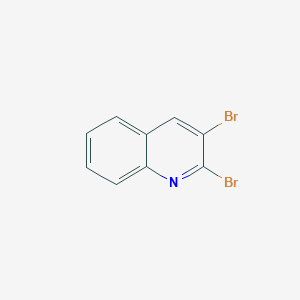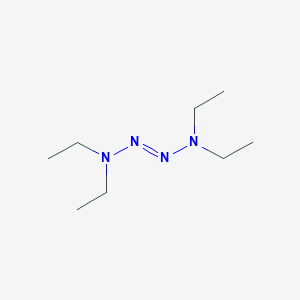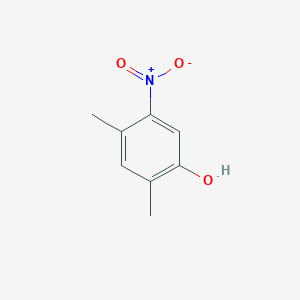
2,3-Dibromoquinoléine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2,3-Dibromoquinoline derivatives often involves palladium-catalyzed reactions, highlighting the compound's role in facilitating efficient synthetic pathways for the construction of complex molecules. For instance, a three-component cascade reaction involving gem-dibromovinylanilines, tert-butyl isocyanide, and arylboronic acids has been developed for the efficient synthesis of 3-aryl-2-aminoquinolines. This process includes palladium-catalyzed isocyanide insertion, intramolecular cyclization, followed by Suzuki coupling, yielding the products in good to excellent isolated yields (Hu et al., 2014). Additionally, a novel synthesis pathway for 2-amino-3-bromoquinolines through palladium-catalyzed isocyanide insertion followed by cyclization of gem-dibromovinylanilines has been developed, showcasing the compound's potential in synthesizing amino-substituted quinolines (Jiang et al., 2014).
Molecular Structure Analysis
The molecular structure of 2,3-Dibromoquinoline and its derivatives can be elucidated using various spectroscopic techniques. For instance, the crystal structure, spectroscopic characterization, and Hirshfeld surface analysis have been conducted for hydroquinoline derivatives, which can provide insights into the structural features and intermolecular interactions of 2,3-Dibromoquinoline-related compounds (Baba et al., 2019).
Chemical Reactions and Properties
2,3-Dibromoquinoline participates in various chemical reactions, including the formation of Schiff bases and the facilitation of novel synthetic routes. For example, novel Schiff bases were synthesized by the condensation of 3-amino-6,8-dibromo-2-phenylquinazolin-4(3H)-ones with different aromatic aldehydes, showcasing the compound's versatility in chemical transformations (Panneerselvam et al., 2009).
Applications De Recherche Scientifique
Propriétés chimiques
“2,3-Dibromoquinoléine” est un composé chimique de formule linéaire C9H5Br2N . C'est une substance solide qui est généralement stockée dans un environnement sec à des températures comprises entre 2 et 8 °C .
Activité antifongique
L'une des applications significatives de la “this compound” est son activité antifongique puissante . Il s'est avéré efficace contre diverses souches fongiques, ce qui en fait un candidat potentiel pour le développement de nouveaux traitements antifongiques .
Activité antivirulence
En plus de ses propriétés antifongiques, la “this compound” présente également une activité antivirulence . Cela signifie qu'elle peut potentiellement inhiber la virulence, ou la capacité à provoquer des maladies, de certains agents pathogènes .
Ciblage de l'homéostasie des ions métalliques
La “this compound” s'est avérée cibler l'homéostasie des ions métalliques . Cela signifie qu'elle peut perturber l'équilibre des ions métalliques au sein d'une cellule, ce qui peut avoir divers effets sur la fonction cellulaire .
Applications potentielles en médecine
Compte tenu de ses propriétés antifongiques et antivirulentes, ainsi que de sa capacité à cibler l'homéostasie des ions métalliques, la “this compound” a des applications potentielles en médecine . Elle pourrait être utilisée dans le développement de nouveaux médicaments ou traitements pour diverses maladies <svg class="icon" height="16" p-id="1735" t="1709264788
Safety and Hazards
2,3-Dibromoquinoline is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound .
Mécanisme D'action
Target of Action
The primary targets of 2,3-Dibromoquinoline are cancer cells, specifically rat glioblastoma (C6), human cervical cancer (HeLa), and human adenocarcinoma (HT29) cell lines . These cells play a crucial role in the proliferation and spread of cancer in the body.
Mode of Action
2,3-Dibromoquinoline interacts with its targets by inhibiting their proliferation. It has been shown to possess in vitro antiproliferative activity against C6, HeLa, and HT29 cell lines . Moreover, it causes DNA fragmentation in these cells, which is a hallmark of apoptosis or programmed cell death .
Pharmacokinetics
The ADME properties of 2,3-Dibromoquinoline indicate that it has high gastrointestinal absorption and is BBB permeant . Its log Kp (skin permeation) is -5.27 cm/s, and it has a lipophilicity log Po/w (iLOGP) of 2.51 . These properties suggest that 2,3-Dibromoquinoline has good bioavailability.
Action Environment
It is known that various factors such as ph, temperature, and the presence of other chemicals can affect the properties and accumulation of similar compounds in the environment
Propriétés
IUPAC Name |
2,3-dibromoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2N/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVPZTJLHQKCKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13721-00-1 | |
| Record name | 2,3-dibromoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-Imidazolidinone, 3-ethyl-5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-1-phenyl-2-thioxo-](/img/structure/B82790.png)








